(+)-Matairesinol

Description

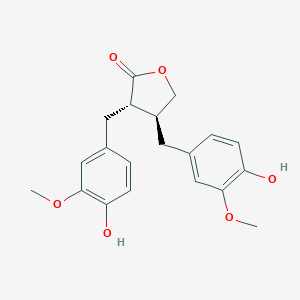

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATGKVZWFZHCLI-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466351 | |

| Record name | rac Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120409-94-1 | |

| Record name | rac Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Extraction of (+)-Matairesinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Matairesinol, a dibenzylbutyrolactone lignan, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its prevalence in various plant species. Furthermore, this document presents a thorough examination of the primary extraction and purification methodologies, offering detailed experimental protocols for solvent extraction, alkaline and enzymatic hydrolysis, and centrifugal partition chromatography. Quantitative data on the yield and purity of this compound from different sources and extraction techniques are summarized in tabular format for comparative analysis. Finally, this guide includes a visualization of a key signaling pathway influenced by this compound, offering insights into its mechanism of action.

Natural Sources of this compound

This compound is distributed throughout the plant kingdom, with notable concentrations found in specific families and species. The primary sources for the commercial and research-scale extraction of this lignan are detailed below.

Table 1: Prominent Natural Sources of this compound

| Plant Species | Family | Plant Part | This compound Content (mg/100g dry weight) | Reference(s) |

| Forsythia koreana | Oleaceae | Fruits | 55.2 mg/g (in ethanol extract) | [1] |

| Forsythia × intermedia | Oleaceae | Cell Suspension Culture | 1000 - 2700 | [2][3] |

| Forsythia viridissima | Oleaceae | Fruits | 55.2 mg/g (in ethanol extract) | [1] |

| Linum usitatissimum (Flaxseed) | Linaceae | Seeds | 0.55 - 52.02 | [4][5] |

| Picea abies (Norway Spruce) | Pinaceae | Knotwood | Present, but hydroxymatairesinol is predominant | [6][7][8][9][10] |

Forsythia species, particularly the fruits, are a rich source of this compound[1][11]. Cell suspension cultures of Forsythia × intermedia have also been shown to accumulate high levels of this lignan[2][3]. Flaxseed (Linum usitatissimum) is another significant dietary source, although the concentration can vary widely depending on the cultivar and processing[4][5]. While Norway spruce (Picea abies) knotwood contains a variety of lignans, it is a primary source of hydroxymatairesinol, a precursor to matairesinol[6][7][8][9][10].

Extraction and Purification Methodologies

The extraction and purification of this compound from its natural sources involve several techniques, each with its own set of advantages and limitations. The choice of method often depends on the starting material, desired purity, and scale of operation.

Solvent Extraction

Solvent extraction is a fundamental technique for isolating lignans from plant matrices. The choice of solvent is critical and is based on the polarity of the target compound. Aqueous mixtures of alcohols, such as ethanol and methanol, are commonly employed for the extraction of both lignan aglycones and their more polar glycosides[12][13].

Experimental Protocol: Ethanolic Extraction from Forsythia viridissima Fruits [1]

-

Material Preparation: Dry the fruits of Forsythia viridissima and grind them into a fine powder.

-

Extraction: Macerate 4 g of the dried fruit powder with 40 mL of ethanol. Repeat the extraction three times to ensure maximum recovery.

-

Filtration and Concentration: Combine the ethanolic extracts and filter to remove solid plant material. Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Further Purification: The crude extract can be further purified using chromatographic techniques as described in subsequent sections.

Hydrolysis Techniques

In many plants, this compound exists in glycosidic forms or as part of complex polymers. Hydrolysis is therefore a crucial step to liberate the free aglycone.

Alkaline hydrolysis is effective in cleaving ester linkages within lignan complexes, a common occurrence in sources like flaxseed[12].

Experimental Protocol: Alkaline Hydrolysis of Flaxseed Meal [14]

-

Initial Extraction: Contact substantially oil-free flaxseed meal with a mixture of methanol or ethanol and water to extract the lignan complexes.

-

Concentration: Separate the residual solids and concentrate the lignan-rich solvent by removing the solvent.

-

Hydrolysis: Subject the resulting lignan concentrate to base-catalyzed hydrolysis. This can be performed in an aqueous system.

-

Neutralization and Purification: Neutralize the hydrolyzed solution and proceed with further purification steps such as liquid-liquid partitioning or ion exchange chromatography.

Enzymatic hydrolysis offers a milder and more specific alternative to chemical hydrolysis for releasing lignans from their glycosidic forms. Enzymes like β-glucosidase can be employed to cleave the sugar moieties. A combination of enzymes can also be used to produce matairesinol from its precursors with high yields[15][16].

Experimental Protocol: Enzymatic Conversion of Secoisolariciresinol Diglucoside (SDG) to Matairesinol [15]

-

Enzyme System: Utilize a combination of a glucosidase, a secoisolariciresinol dehydrogenase, and a glucose dehydrogenase.

-

Reaction Conditions: The specific reaction conditions (e.g., pH, temperature, enzyme concentration) should be optimized for the chosen enzymes. The presence of glucose dehydrogenase provides the necessary reducing power for the conversion of secoisolariciresinol to matairesinol.

-

Yield: This enzymatic approach can achieve conversion yields of over 70%.

-

Purification: The resulting matairesinol can be purified from the reaction mixture using standard chromatographic techniques.

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that is highly effective for the separation and purification of natural products, including this compound. It avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of the target compound[17][18][19].

Experimental Protocol: Purification of this compound from Forsythia koreana Extract [20]

-

Sample Preparation: Obtain a partially purified extract from Forsythia koreana.

-

CPC System: Utilize a centrifugal partition chromatograph.

-

Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a 5:5:5:5 (v/v) ratio.

-

Separation: Apply the extract to the CPC system and perform the separation.

-

Fraction Collection and Analysis: Collect the fractions and analyze them for the presence and purity of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC). This method has been shown to yield this compound with a purity of over 90%.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the yield and purity of this compound obtained through various extraction and purification methods.

Table 2: Yield and Purity of this compound from Various Extraction Methods

| Plant Source | Extraction Method | Yield | Purity | Reference(s) |

| Forsythia koreana | Centrifugal Partition Chromatography | Not explicitly stated, but successful separation achieved | > 90% | [20] |

| Flaxseed (Linum usitatissimum) | Ethanolic Extraction followed by Hydrolysis | Yield of SDG polymer: 2.7% of defatted meal mass | Not specified for matairesinol | [21] |

| Precursor (SDG) | Enzymatic Conversion | > 70% conversion to matairesinol | Not specified | [15] |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Extraction and Purification

The following diagram illustrates a general workflow for the extraction and purification of this compound from a plant source.

Caption: General workflow for the extraction and purification of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells, in part, through the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound, leading to apoptosis.

Conclusion

This technical guide has provided a detailed overview of the natural sources and extraction methods for this compound. The information presented, including quantitative data and experimental protocols, is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development. The elucidation of its mechanism of action, such as the inhibition of the PI3K/Akt pathway, further underscores the therapeutic potential of this promising lignan. Continued research into optimizing extraction and purification processes, as well as further exploration of its biological activities, will be crucial for the translation of this compound into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pinoresinol and matairesinol accumulation in a Forsythia × intermedia cell suspension culture | Semantic Scholar [semanticscholar.org]

- 4. globalscientificjournal.com [globalscientificjournal.com]

- 5. Showing details for content value of Matairesinol in Flaxseed, meal - Phenol-Explorer [phenol-explorer.eu]

- 6. research.abo.fi [research.abo.fi]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive Characterization of Chemical Composition and Antioxidant Activity of Lignan-Rich Coniferous Knotwood Extractives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lignans in Knotwood of Norway Spruce: Localisation with Soft X-ray Microscopy and Scanning Transmission Electron Microscopy with Energy Dispersive X-ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. US5705618A - Process for extracting lignans from flaxseed - Google Patents [patents.google.com]

- 15. Method for producing matairesinol from lignans using enzymes | Consejo Superior de Investigaciones Científicas [csic.es]

- 16. Enzymatic hydrolysis of biomass from wood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. plantaanalytica.com [plantaanalytica.com]

- 20. A preparative isolation and purification of arctigenin and matairesinol from Forsythia koreana by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Extraction and Enrichment of Flaxseed Lignan (Linum usitatissimum L.) [harvest.usask.ca]

The Biosynthesis of (+)-Matairesinol: A Technical Guide for Researchers

An in-depth exploration of the biosynthetic pathway of (+)-matairesinol across various plant species, detailing the enzymatic steps, regulatory networks, and experimental methodologies for scientific and drug development professionals.

Introduction

This compound, a dibenzylbutyrolactone lignan, is a plant secondary metabolite of significant interest to the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anticancer, antioxidant, and phytoestrogenic properties. Found in a variety of plant species, its biosynthesis is a complex process originating from the phenylpropanoid pathway. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, offering detailed experimental protocols, quantitative data, and visualizations of the regulatory signaling pathways to aid researchers in its study and potential exploitation.

The Core Biosynthetic Pathway

The biosynthesis of this compound begins with the ubiquitous precursor L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce monolignols, primarily coniferyl alcohol. The subsequent steps, unique to lignan formation, involve oxidative coupling and a series of reductive and oxidative enzymatic reactions.

The key steps in the biosynthesis of this compound are as follows:

-

Oxidative Coupling of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo oxidative radicalization, a reaction catalyzed by peroxidases or laccases.[1]

-

Stereoselective Radical Coupling: The resulting radicals are stereoselectively coupled to form (+)-pinoresinol. This crucial step is guided by dirigent proteins (DPs), which ensure the correct stereochemistry of the resulting lignan.[2][3] In the absence of DPs, a racemic mixture of products is formed.

-

Reduction to (+)-Lariciresinol: (+)-Pinoresinol is then reduced to (+)-lariciresinol by the enzyme pinoresinol-lariciresinol reductase (PLR).[4] This enzyme is a key control point in the pathway.

-

Reduction to (-)-Secoisolariciresinol: (+)-Lariciresinol is further reduced to (-)-secoisolariciresinol, a reaction also catalyzed by PLR.[4]

-

Oxidation to this compound: Finally, (-)-secoisolariciresinol is oxidized to form the dibenzylbutyrolactone lignan, this compound, by the enzyme secoisolariciresinol dehydrogenase (SIRD).[5][6]

Quantitative Analysis of Matairesinol Content

The concentration of this compound varies significantly among different plant species and even within different tissues of the same plant. The following tables summarize the quantitative data on matairesinol content from various studies.

| Plant Species | Tissue | Matairesinol Content | Reference(s) |

| Forsythia x intermedia | Cell Suspension Culture | 1.0–2.7 mg/g dry weight | [7][8] |

| Linum usitatissimum (Flaxseed) | Seed | 0.00–52.02 mg/100 g fresh weight (average 6.68 mg/100 g) | [9] |

| Linum usitatissimum (Flaxseed) | Seed | 0.55 mg/100 g | [3][9] |

| Oats | Grain | Not detected | [10] |

| Various Dutch Plant Foods | Edible Parts | Varies (e.g., grains: 7-764 µ g/100g ) | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound biosynthesis.

Extraction and Quantification of Lignans

This protocol outlines a general procedure for the extraction and quantification of lignans, including matairesinol, from plant material.

Materials:

-

Plant material (fresh, frozen, or freeze-dried)

-

Methanol or ethanol (80%)[10]

-

Ultrasound sonicator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

-

Analytical standards for lignans of interest

Procedure:

-

Sample Preparation: Homogenize 0.1 g of the plant material.[10]

-

Extraction: Add 1 mL of 80% methanol to the homogenized sample.[10]

-

Sonication: Sonicate the mixture at 40°C for 60 minutes.[10]

-

Centrifugation: Centrifuge the extract to pellet the solid material.

-

Analysis: Analyze the supernatant using HPLC or LC-MS/MS for the identification and quantification of lignans. Compare the retention times and mass spectra with those of authentic standards.[10][11]

Enzyme Assays

This assay is used to determine the activity of laccases, which are involved in the initial oxidation of coniferyl alcohol.

Materials:

-

Enzyme extract

-

Guaiacol or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as substrate

-

Sodium acetate buffer (pH 5.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the enzyme extract, substrate (e.g., 10 mM guaiacol), and sodium acetate buffer.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Monitor the change in absorbance at a specific wavelength (e.g., 420 nm for guaiacol oxidation) over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of substrate oxidation.

This assay determines the ability of a dirigent protein to guide the stereoselective coupling of coniferyl alcohol radicals.

Materials:

-

Purified or heterologously expressed dirigent protein

-

Coniferyl alcohol

-

A laccase or peroxidase/H₂O₂ system to generate radicals

-

Reaction buffer (e.g., MES buffer, pH 6.5)

-

HPLC system with a chiral column

Procedure:

-

Set up a reaction containing the dirigent protein, coniferyl alcohol, and the radical-generating system in the reaction buffer.

-

Incubate the reaction mixture.

-

Stop the reaction and extract the products.

-

Analyze the products by HPLC using a chiral column to separate the (+)- and (-)-pinoresinol enantiomers.[2]

-

Quantify the enantiomeric excess to determine the stereoselectivity imparted by the dirigent protein.

This assay measures the activity of PLR in the reduction of pinoresinol and lariciresinol.

Materials:

-

Enzyme extract

-

(+)-Pinoresinol or (+)-lariciresinol as substrate

-

NADPH as a cofactor

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

HPLC system

Procedure:

-

Combine the enzyme extract, substrate, and NADPH in the reaction buffer.

-

Incubate the reaction at a controlled temperature.

-

Stop the reaction and analyze the formation of the products ((+)-lariciresinol and (-)-secoisolariciresinol) by HPLC.[4]

This assay determines the activity of SIRD in the oxidation of secoisolariciresinol.

Materials:

-

Enzyme extract

-

(-)-Secoisolariciresinol as a substrate

-

Reaction buffer (e.g., Tris-HCl, pH 8.8)[12]

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing the enzyme extract, (-)-secoisolariciresinol, and the appropriate cofactor in the reaction buffer.[12]

-

Incubate the mixture at 30°C.[12]

-

Analyze the formation of this compound using an LC-MS system.[5][6]

Regulatory Signaling Pathways

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and abscisic acid (ABA). These hormones influence the expression of the biosynthetic genes, often through the action of specific transcription factors.

Jasmonate Signaling Pathway

Jasmonates are known to induce the expression of many genes involved in plant defense, including those in the phenylpropanoid pathway. The JA signaling cascade generally involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which leads to the activation of transcription factors such as MYC2.[13] These transcription factors can then bind to the promoters of target genes and activate their transcription. Several studies have shown that the expression of dirigent protein genes can be induced by methyl jasmonate (MeJA).[2]

Abscisic Acid Signaling Pathway

Abscisic acid is another key hormone that regulates various aspects of plant growth and development, as well as responses to environmental stress. ABA signaling can influence the phenylpropanoid pathway and, consequently, lignan biosynthesis. The ABA signaling pathway involves ABA receptors, protein phosphatases, and protein kinases, ultimately leading to the activation of ABA-responsive transcription factors (e.g., ABFs). These transcription factors can bind to ABA-responsive elements (ABREs) in the promoters of target genes.[14][15] It has been shown that ABA can modulate the expression of genes in the phenylpropanoid pathway.[16]

Crosstalk and Transcriptional Regulation

The JA and ABA signaling pathways do not operate in isolation but exhibit significant crosstalk, allowing for a fine-tuned regulation of secondary metabolism in response to various developmental and environmental cues.[13][17][18][19] Transcription factors from the MYB and WRKY families are key players in this regulatory network, acting downstream of the hormonal signals to control the expression of biosynthetic genes. For instance, specific MYB and WRKY transcription factors have been implicated in the regulation of lignin biosynthesis, which shares the upstream phenylpropanoid pathway with lignan biosynthesis.[20][21][22] Further research is needed to identify the specific MYB and WRKY factors that directly regulate the genes of the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound is a fascinating and complex process that is of great interest for its potential applications in medicine and health. This technical guide has provided a detailed overview of the core biosynthetic pathway, quantitative data on its accumulation in various plants, and detailed experimental protocols for its study. The elucidation of the regulatory signaling pathways involving jasmonic acid and abscisic acid, along with the identification of key transcription factors, opens up new avenues for the metabolic engineering of plants to enhance the production of this valuable compound. Further research into the specific molecular mechanisms of regulation will be crucial for realizing the full potential of this compound.

References

- 1. Formation of lignans (-)-secoisolariciresinol and (-)-matairesinol with Forsythia intermedia cell-free extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and functional characterization of the dirigent gene family in Phryma leptostachya and the contribution of PlDIR1 in lignan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Research Portal [rex.libraries.wsu.edu]

- 5. enzyme-database.org [enzyme-database.org]

- 6. EC 1.23.1.3 [iubmb.qmul.ac.uk]

- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methyl jasmonate signaling and signal crosstalk between methyl jasmonate and abscisic acid in guard cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. MYB Transcription Factors as Regulators of Secondary Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification and expression analyses of MYB and WRKY transcription factor genes in Papaver somniferum L - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Regulation of Specialized Metabolism by WRKY Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

In-Depth Technical Guide to (+)-Matairesinol: Chemical Properties, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Matairesinol, a naturally occurring lignan, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, molecular weight, and detailed experimental protocols for evaluating its biological activities. Furthermore, this document elucidates the key signaling pathways modulated by matairesinol, offering a valuable resource for researchers investigating its therapeutic potential in cancer, inflammation, and neurodegenerative diseases.

Chemical Identifiers and Physicochemical Properties

Matairesinol exists in different stereoisomeric forms, including this compound, (-)-Matairesinol, and the racemic mixture (+/-)-Matairesinol. It is crucial to distinguish between these forms as they may exhibit different biological activities. The chemical identifiers for each form are summarized in the table below.

| Identifier | This compound | (-)-Matairesinol | (+/-)-Matairesinol (Racemic) |

| CAS Number | 148409-36-3[1] | 580-72-3[2][3][4][5][6] | 120409-94-1[1] |

| Molecular Formula | C₂₀H₂₂O₆ | C₂₀H₂₂O₆ | C₂₀H₂₂O₆ |

| Molecular Weight | 358.39 g/mol [2][5] | 358.39 g/mol [2][5] | 358.39 g/mol [2][5] |

| IUPAC Name | (3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one[1] | (3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one[6] | (3R,4R)-rel-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

| InChI | InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1 | InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1 | InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3 |

| InChIKey | MATGKVZWFZHCLI-CABCVRRESA-N[1] | MATGKVZWFZHCLI-LSDHHAIUSA-N[2] | MATGKVZWFZHCLI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)O[1] | COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)O[6] | COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O |

| PubChem CID | 11451194[1] | 119205[6] | 442439 |

Biological Activities and Signaling Pathways

Matairesinol has demonstrated a range of biological activities, primarily anti-cancer, anti-inflammatory, and neuroprotective effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-Cancer Activity

Matairesinol exhibits cytotoxic effects against various cancer cell lines. Its anti-cancer mechanism involves the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. The primary signaling pathways implicated are the PI3K/Akt and MAPK pathways.

References

- 1. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells | MDPI [mdpi.com]

- 3. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aging-us.com [aging-us.com]

Unveiling the Physicochemical Landscape of (+)-Matairesinol: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This technical guide provides a comprehensive overview of the available data on the solubility and stability of (+)-Matairesinol, a lignan with recognized biological activities. The information presented herein is crucial for formulation development, analytical method validation, and ensuring the therapeutic efficacy and safety of potential drug candidates.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its bioavailability and the feasibility of different formulation strategies. While comprehensive, peer-reviewed studies detailing the solubility of this compound across a wide range of organic solvents and temperatures are limited in the public domain, preliminary data from commercial suppliers provides initial insights.

It is important to note that this information is often qualitative and may not specify the precise experimental conditions, such as temperature and method of determination. For rigorous formulation development, it is imperative that researchers conduct their own detailed solubility studies.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | Soluble | Commercial Supplier Data |

| Dimethyl sulfoxide (DMSO) | Soluble | Commercial Supplier Data |

| Ethanol | Sparingly Soluble | Commercial Supplier Data |

| Acetone | Slightly Soluble | Commercial Supplier Data |

| Chloroform | Slightly Soluble | Commercial Supplier Data |

| Methanol | Slightly Soluble | Commercial Supplier Data |

| Water | Practically Insoluble | Commercial Supplier Data |

Note: "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative terms. Quantitative determination of solubility in mg/mL or molarity at controlled temperatures is essential for formulation design.

Stability of this compound: A Critical Consideration

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period or shelf-life. Stability studies are crucial for identifying potential degradation pathways and developing stable formulations.

Currently, there is a notable absence of publicly available, in-depth stability studies on this compound conducted under forced degradation conditions as per the International Council for Harmonisation (ICH) guidelines. Such studies are essential to understand the degradation profile of the molecule under various stress conditions, including:

-

Acidic and Basic Hydrolysis: To evaluate the susceptibility of the molecule to degradation in acidic and alkaline environments.

-

Oxidation: To assess the impact of oxidative stress on the molecule's integrity.

-

Photostability: To determine the effect of light exposure on the stability of the compound.

-

Thermal Stress: To understand the degradation profile at elevated temperatures.

The lack of this critical data highlights a significant knowledge gap that needs to be addressed through dedicated research.

Experimental Protocols: A Framework for Investigation

Solubility Determination: The Shake-Flask Method

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

Caption: A generalized workflow for determining the solubility of this compound using the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by filtration (using a filter that does not adsorb the solute) or centrifugation.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately measuring the decrease in the concentration of the API due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Caption: A conceptual workflow for conducting forced degradation studies on this compound.

General Protocol for Forced Degradation:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an appropriate concentration of acid (e.g., 0.1 M HCl) at a defined temperature (e.g., 60°C) for a specific duration.

-

Basic Hydrolysis: Treat the stock solution with an appropriate concentration of base (e.g., 0.1 M NaOH) at a defined temperature for a specific duration.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of this compound to UV and visible light as per ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

-

Data Analysis:

-

Determine the percentage of degradation.

-

Investigate the kinetics of degradation (e.g., zero-order, first-order).

-

Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize the degradation products.

-

Signaling Pathways and Logical Relationships

While not directly related to solubility and stability, understanding the biological context of a compound can be valuable. The following diagram illustrates a simplified representation of a signaling pathway that could be investigated in relation to the biological activity of this compound, based on general knowledge of lignan bioactivity.

Caption: A conceptual diagram illustrating a potential signaling pathway modulated by this compound.

Conclusion and Future Directions

The available data on the solubility and stability of this compound is currently limited, presenting a significant opportunity for further research. A comprehensive understanding of these fundamental physicochemical properties is essential for the successful translation of this promising natural product into a therapeutic agent. Future studies should focus on:

-

Quantitative solubility determination in a wide range of pharmaceutically acceptable solvents at various temperatures.

-

Comprehensive forced degradation studies according to ICH guidelines to elucidate degradation pathways and identify degradation products.

-

Development and validation of robust, stability-indicating analytical methods.

Such data will be invaluable for the formulation of stable and bioavailable dosage forms of this compound, ultimately paving the way for its potential clinical application.

The Metabolic Journey of (+)-Matairesinol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate and biotransformation of the plant lignan (+)-matairesinol. Drawing upon key in vivo studies in both animal models and humans, this document details the primary metabolic pathways, identifies key metabolites, and presents available quantitative data. Furthermore, it outlines the experimental methodologies employed in these critical studies to provide a practical resource for researchers in pharmacology, toxicology, and drug development.

Executive Summary

This compound, a dibenzylbutyrolactone lignan found in various plant-based foods, undergoes extensive metabolism following ingestion. The predominant metabolic pathway is not hepatic oxidation of the parent compound but rather a highly efficient conversion by the gut microbiota into the mammalian lignans, primarily enterolactone. While oxidative metabolites of this compound have been identified in vitro, their in vivo significance, particularly in humans, appears to be minimal due to poor absorption of the parent molecule and the rapid action of intestinal bacteria. This guide will delve into the specifics of these metabolic routes, the quantitative aspects of biotransformation, and the experimental designs used to elucidate this understanding.

In Vivo Biotransformation of this compound

The in vivo biotransformation of this compound is a two-pronged process, dominated by gut microbiota-mediated metabolism with a minor contribution from oxidative metabolism.

Gut Microbiota-Mediated Conversion to Enterolignans

The most significant metabolic event for this compound is its conversion to enterolactone by the intestinal microflora[1][2][3][4]. This process is considered highly efficient, with a substantial portion of ingested matairesinol being transformed before it can be absorbed systemically[1][2]. The general pathway is a direct conversion of matairesinol to enterolactone[2].

Oxidative Metabolism

In addition to the primary gut-mediated pathway, this compound can undergo oxidative metabolism. Studies utilizing rat liver microsomes have identified several oxidative pathways, including aliphatic and aromatic hydroxylation, as well as oxidative demethylation[1]. These in vitro studies have detected up to ten oxidative metabolites of matairesinol[1]. However, it is crucial to note that human hepatic microsomes metabolize matairesinol to a much lesser extent than rat microsomes[1]. In vivo studies in rats have identified monodemethylated matairesinol in urine, confirming that some oxidative metabolism does occur[5]. The overall contribution of this pathway to the total metabolic clearance of matairesinol in vivo, especially in humans, is considered to be very small[1][2].

Quantitative Analysis of this compound and its Metabolites

The following tables summarize the available quantitative data on the concentration and excretion of this compound and its key metabolites from in vivo studies.

Table 1: Urinary Excretion of this compound and its Metabolites in Rats Following Oral Administration

| Metabolite | Urinary Concentration/Excretion | Study Details | Source |

| Monodemethylated matairesinol | Detected | Sprague-Dawley rats orally administered with matairesinol. Urine collected and analyzed by LC-MS/MS. | [5] |

| 7-Oxoenterolactone | Increased excretion after administration | Sprague-Dawley rats orally administered with matairesinol. Urine collected and analyzed by LC-MS/MS. | [5] |

| 4,4'-Dihydroxyenterolactone | Detected | Sprague-Dawley rats orally administered with matairesinol. Urine collected and analyzed by LC-MS/MS. | [5] |

Note: Specific quantitative values for excretion percentages were not available in the reviewed literature.

Table 2: Concentration of this compound and its Metabolites in Human Plasma and Urine

| Analyte | Matrix | Concentration | Study Population & Conditions | Source |

| Matairesinol | Urine | 0.00467 ± 0.00933 µmol/mmol creatinine | Adults with high fruit and vegetable intake (≥ 5 servings/day). | [6] |

| Enterolactone | Plasma | Average: 29.3 nM | Men with an average total lignan intake of 3633 µ g/day . | [4] |

| Enterolactone | Plasma | Cmax: 4.8 ng/mL at 24 hours | Postmenopausal women after a single dose of 36 mg of 7-hydroxymatairesinol (a related lignan). | [5] |

Experimental Protocols

This section details the methodologies employed in key in vivo studies to investigate the metabolism of this compound.

Animal In Vivo Study Protocol (Rat Model)

This protocol is a composite based on methodologies described for lignan metabolism studies in rats.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used[5].

-

Housing and Acclimation: Animals are housed in metabolic cages to allow for the separate collection of urine and feces. An acclimation period of at least 3 days is recommended before the study begins.

-

Dosing:

-

A defined dose of this compound (e.g., 10-40 mg/kg body weight) is administered orally via gavage.

-

The vehicle for administration is typically a suspension in a suitable medium like corn oil or a solution in a vehicle like polyethylene glycol.

-

-

Sample Collection:

-

Urine: Urine is collected at timed intervals (e.g., 0-12h, 12-24h, 24-48h) post-administration. The collection vessels are often kept on ice to minimize degradation of metabolites.

-

Plasma: Blood samples are collected from the tail vein or via cardiac puncture at specific time points into heparinized tubes. Plasma is separated by centrifugation.

-

-

Sample Preparation:

-

Urine: Urine samples are often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites. This is followed by a solid-phase extraction (SPE) or liquid-liquid extraction step to clean up the sample and concentrate the analytes[5].

-

Plasma: Plasma samples typically undergo protein precipitation followed by liquid-liquid or solid-phase extraction.

-

-

Analytical Methodology:

-

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the most common analytical technique for the sensitive and specific quantification of lignans and their metabolites[5].

-

Chromatography: A reversed-phase C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection is performed using a mass spectrometer, often in the selected reaction monitoring (SRM) mode for targeted quantification.

-

Human Intervention Study Protocol (General Framework)

The following outlines a general protocol for a human study investigating the metabolism of this compound, based on studies of other polyphenols.

-

Study Design: A randomized, controlled, crossover or parallel design is typically employed.

-

Participants: Healthy volunteers are recruited. Exclusion criteria often include the use of antibiotics in the preceding months (as this can affect gut microbiota) and the consumption of lignan-rich foods for a specified period before and during the study.

-

Intervention:

-

Participants consume a controlled dose of purified this compound, often encapsulated.

-

A placebo group or a low-dose group may be included for comparison.

-

-

Sample Collection:

-

Blood: Blood samples are collected at multiple time points post-ingestion (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) to determine the pharmacokinetic profile (Cmax, Tmax, AUC).

-

Urine: 24-hour urine collections are typically performed to assess the total excretion of metabolites.

-

-

Sample Preparation and Analysis: Similar to the animal studies, plasma and urine samples undergo extraction and are analyzed by HPLC-MS/MS. The use of stable isotope-labeled internal standards is recommended for accurate quantification.

Visualizations of Metabolic Pathways and Workflows

Metabolic Fate of this compound

Caption: Primary metabolic pathways of this compound in vivo.

Experimental Workflow for In Vivo Rat Study

Caption: Workflow for a typical in vivo rat study of matairesinol metabolism.

Conclusion

The in vivo metabolic fate of this compound is predominantly dictated by the gut microbiota, leading to the formation of enterolactone. While oxidative metabolism of the parent compound is possible, its contribution in vivo, particularly in humans, is minimal. This understanding is critical for researchers investigating the biological activities of lignans, as the bioactivity may be attributable to the metabolites rather than the parent compound. Future research should focus on obtaining more precise quantitative data from controlled human intervention studies to fully elucidate the pharmacokinetics and conversion efficiency of this compound. Such data will be invaluable for establishing dietary recommendations and for the development of lignan-based therapeutic agents.

References

- 1. Studies on the metabolism of the plant lignans secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Relation between plasma enterodiol and enterolactone and dietary intake of lignans in a Dutch endoscopy-based population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and bioavailability of plant lignan 7-hydroxymatairesinol and effects on serum enterolactone and clinical symptoms in postmenopausal women: a single-blinded, parallel, dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Excretion Studies on CDRI-85/92, an Antiulcer Proton Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Early Characterization of (+)-Matairesinol: A Technical Retrospective

For researchers, scientists, and professionals in drug development, this in-depth guide explores the historical origins and initial scientific investigations into the lignan (+)-Matairesinol. This document details the seminal work that led to its discovery, the early methods for its isolation and characterization, and the foundational knowledge that paved the way for future research into its biological significance.

Introduction

This compound, a dibenzylbutyrolactone lignan, has garnered significant scientific interest for its potential applications in human health, including its role as a phytoestrogen and its anticancer properties. Found in a variety of plant sources such as seeds, whole grains, and vegetables, its journey from a novel natural product to a molecule of therapeutic interest began in the early 20th century. This guide provides a technical overview of its initial discovery and the early scientific endeavors to elucidate its structure and properties.

The Initial Discovery and Isolation

The first documented isolation and characterization of what is now known as this compound were reported in 1935 by R. D. Haworth and A. T. Richardson. Their research, published in the Journal of the Chemical Society, detailed the extraction of a new crystalline substance from the resin of the Matai tree (Podocarpus spicatus, now known as Prumnopitys taxifolia), a species native to New Zealand. They aptly named the compound "matairesinol" after the common name of its botanical source.

Experimental Protocols: Initial Isolation from Podocarpus spicatus (Haworth & Richardson, 1935)

The pioneering method employed by Haworth and Richardson for the extraction of matairesinol from the resin of the Matai tree is outlined below. It is important to note that these early 20th-century techniques relied on classical chemical methods.

Workflow for the Initial Isolation of Matairesinol

Figure 1: A diagram illustrating the experimental workflow for the initial isolation of this compound.

Methodology:

-

Extraction: The resin obtained from the Matai tree was subjected to extraction with hot alcohol.

-

Concentration: The resulting alcoholic extract was concentrated under reduced pressure to yield a syrupy residue.

-

Purification from Fatty Matter: The residue was treated with light petroleum to remove fatty substances.

-

Ethereal Extraction: The remaining material was then extracted with ether.

-

Crystallization: The ethereal solution was concentrated, leading to the crystallization of crude matairesinol.

-

Recrystallization: The crude product was further purified by recrystallization from a mixture of acetone and light petroleum, yielding colorless needles.

Initial Characterization and Structural Elucidation

Haworth and Richardson conducted a series of chemical analyses to determine the molecular formula and constitution of matairesinol. Their work, remarkable for its time, laid the groundwork for the modern understanding of this lignan.

Quantitative Data from Initial Studies

The following table summarizes the key quantitative data reported in the early literature for this compound.

| Property | Reported Value (Haworth & Richardson, 1935) |

| Molecular Formula | C₂₀H₂₂O₆ |

| Melting Point | 119 °C |

| Specific Optical Rotation ([α]D) | +51.2° (in acetone) |

Biosynthetic Pathway: A Modern Perspective

While the initial discovery focused on isolation and structure, subsequent research, particularly in the latter half of the 20th century and into the 21st, has elucidated the biosynthetic pathway of matairesinol in plants. It is now understood that matairesinol is derived from the phenylpropanoid pathway, with coniferyl alcohol serving as a key precursor.

Simplified Biosynthetic Pathway of Matairesinol

Figure 2: A simplified diagram of the biosynthetic pathway leading to this compound.

Early Research on Biological Activity and Signaling Pathways

The initial work on matairesinol was primarily focused on its chemical nature. The exploration of its biological activities and interactions with cellular signaling pathways is a more recent development in the scientific timeline. Early investigations into the biological effects of lignans, including matairesinol, were often linked to their phytoestrogenic properties and potential role in hormone-dependent conditions. Modern research has expanded to investigate its effects on various signaling pathways, including those involved in cancer cell proliferation and apoptosis. However, detailed studies on specific signaling pathways were not part of the initial discovery phase.

Conclusion

The discovery of this compound by Haworth and Richardson in 1935 marked a significant milestone in the field of natural product chemistry. Their meticulous work in isolating and characterizing this novel lignan from the Matai tree provided the essential foundation for all subsequent research. From these early beginnings, the study of matairesinol has evolved to encompass its biosynthesis, metabolism, and a wide range of biological activities, making it a molecule of continued interest in the development of new therapeutic agents. This historical perspective serves as a testament to the enduring value of fundamental chemical research in uncovering the complexities of the natural world.

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of (+)-Matairesinol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of the lignan (+)-Matairesinol and its derivatives. The methodologies outlined below are based on established synthetic strategies and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Matairesinol is a plant lignan that, along with its mammalian metabolites enterodiol and enterolactone, has garnered significant interest for its potential health benefits, including anticancer, antioxidant, and phytoestrogenic activities. The stereospecific synthesis of this compound and its derivatives is crucial for investigating their biological functions and for developing new therapeutic agents. This document details several synthetic approaches, including a semisynthetic method from a readily available natural product, an asymmetric total synthesis, and a regioselective oxidative coupling strategy.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes the key quantitative data from the different synthetic protocols described in this document, allowing for a direct comparison of their efficiencies.

| Synthetic Route | Starting Material | Key Steps | Overall Yield | Reference |

| Semisynthesis from (-)-Hydroxymatairesinol | (-)-Hydroxymatairesinol | Hydrogenolysis, Esterification, Palladium-catalyzed reduction, Demethylation | ~55% | Eklund, P., Lindholm, A., Mikkola, J.-P., Smeds, A., Lehtilä, R., & Sjöholm, R. (2003). Synthesis of (−)-Matairesinol, (−)-Enterolactone, and (−)-Enterodiol from the Natural Lignan Hydroxymatairesinol. |

| Asymmetric Total Synthesis | Donor-Acceptor Cyclopropane | Reductive ring-opening, Decarboxylation, Debenzylation | Not explicitly stated in the abstract, but individual step yields are high (e.g., 96% for the final debenzylation). | Ota, R., Karasawa, D., Oshima, M., Watashi, K., Shimasaki, N., Nishii, Y., ... & Nishiyama, Y. (2018). Asymmetric total synthesis of four bioactive lignans using donor–acceptor cyclopropanes...[1] |

| Regioselective Oxidative Coupling | 5-(tert-butyl)ferulic acid | Dimerization via oxidative coupling, Hydrogenation, Dehydration, Reduction, Deprotection | 34% | Zhang, X., Tu, Y., Wang, T., & Li, M. (2007). Regioselective Oxidative Coupling Approach to the Synthesis of (±)-Matairesinol and (±)-Secoisolariciresinol. Synlett, 2007(11), 1737-1740.[2] |

Experimental Protocols

Protocol 1: Semisynthesis of (-)-Matairesinol from (-)-Hydroxymatairesinol

This protocol describes a highly efficient four-step semisynthesis of enantiomerically pure (-)-Matairesinol starting from the naturally abundant lignan, (-)-Hydroxymatairesinol (HMR), which can be readily extracted from Norway spruce (Picea abies).[3][4][5][6]

Step 1: Hydrogenolysis of (-)-Hydroxymatairesinol to (-)-Matairesinol

-

Dissolve 15 g of the potassium acetate adduct of (-)-Hydroxymatairesinol in ethanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under pressure for approximately 200 minutes.[4][6]

-

Filter the catalyst and concentrate the filtrate under reduced pressure to obtain (-)-Matairesinol in almost quantitative yield.

Step 2: Esterification to Matairesinyl 4,4'-bistriflate

-

Dissolve (-)-Matairesinol in lutidine.

-

Cool the solution and add triflic anhydride.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Work up the reaction to isolate the matairesinyl 4,4'-bistriflate in good yields.[4]

Step 3: Palladium-Catalyzed Reduction to 3,3'-Dimethylenterolactone

-

Dissolve the matairesinyl 4,4'-bistriflate from the previous step in a mixture of DMF and triethylamine.

-

Add 1,3-bis(diphenylphosphino)propane and PdCl₂(PPh₃)₂ as catalysts.

-

Use formic acid as a hydrogen donor.

-

Heat the reaction mixture and monitor for completion.

-

Purify the product to obtain 3,3'-dimethylenterolactone.[4]

Step 4: Demethylation to (-)-Enterolactone (a derivative of Matairesinol)

-

Dissolve 3,3'-dimethylenterolactone in dichloromethane.

-

Add boron tribromide (BBr₃) to effect demethylation.

-

After the reaction is complete, quench and work up to yield (-)-enterolactone.[4] The overall yield from HMR is approximately 55%.[5]

Protocol 2: Asymmetric Total Synthesis of Matairesinol

This protocol outlines an asymmetric total synthesis of matairesinol utilizing a palladium-catalyzed reductive ring-opening of a donor-acceptor cyclopropane.[1]

Step 1: Synthesis of the Chiral Lactone Intermediate

-

Generate the enolate of a suitable starting lactone (e.g., 5a or 5b as described in the reference) using K₂CO₃ in DMF.

-

React the enolate with the appropriate benzyl bromide to afford the α-benzyl lactone with high diastereoselectivity.

-

Perform hydrolysis of the α-methoxycarbonyl group followed by decarboxylation to yield the thermodynamically favored trans-α,β-disubstituted lactone.[1]

Step 2: Debenzylation to Afford Matairesinol

-

Dissolve the trans-α,β-disubstituted lactone from the previous step in methanol.

-

Add a catalytic amount of Palladium on carbon (Pd-C).

-

Stir the reaction mixture under a hydrogen atmosphere.

-

Upon completion, filter the catalyst and concentrate the solvent to obtain matairesinol in high yield (e.g., 96%).[1]

Protocol 3: Synthesis of (±)-Matairesinol via Regioselective Oxidative Coupling

This protocol describes the synthesis of racemic (±)-Matairesinol through a key regioselective oxidative coupling step.[2]

Step 1: Preparation of the Coupling Precursor

-

Start with 5-(tert-butyl)ferulic acid.

-

Treat with malonate in the presence of pyridine and piperidine to afford the coupling precursor in 81% yield.[2]

Step 2: Oxidative Coupling

-

Oxidize the coupling precursor with FeCl₃/O₂ to yield the β-β-coupled dilactone product in 91% yield.[2]

Step 3: Conversion to Diacid

-

Perform catalytic hydrogenation of the dilactone over 10% Pd/C in anhydrous ethanol to produce the corresponding diacid in 93% yield.[2]

Step 4: Formation of the Dibenzylbutyrolactone Ring

-

Dehydrate the diacid using dicyclohexylcarbodiimide (DCC).

-

Subsequently, reduce the intermediate with sodium borohydride (NaBH₄) to give the dibenzylbutyrolactone.[2]

Step 5: Deprotection to (±)-Matairesinol

-

Remove the tert-butyl protecting groups using AlCl₃ in benzene to afford (±)-Matairesinol. The overall yield for this synthesis is 34%.[2]

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic protocols.

Caption: Semisynthesis of (-)-Matairesinol and a derivative.

Caption: Asymmetric total synthesis of this compound.

Caption: Synthesis of (±)-Matairesinol via oxidative coupling.

References

- 1. Asymmetric total synthesis of four bioactive lignans using donor–acceptor cyclopropanes and bioassay of (−)- and (+)-niranthin against hepatitis B and influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. matairesinol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Radical Carboxyarylation Approach to Lignans. Total Synthesis of (-)-Arctigenin, (-)-Matairesinol, and Related Natural Products [digitalcollections.anu.edu.au]

- 5. research.abo.fi [research.abo.fi]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

How to optimize the extraction yield of (+)-Matairesinol from plant materials.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of (+)-Matairesinol from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for this compound extraction?

A1: this compound is a lignan found in a variety of plants. Some of the most commonly cited sources in scientific literature include species from the genera Forsythia (e.g., Forsythia suspensa), Trachelospermum (e.g., Trachelospermum asiaticum), and various seeds like flaxseed and sesame seeds.[1][2][3][4][5] The concentration of matairesinol can vary depending on the plant part, geographical location, and harvest time.[6]

Q2: What are the principal methods for extracting this compound?

A2: Both conventional and modern extraction techniques are employed for the isolation of this compound. Conventional methods include maceration and Soxhlet extraction.[7][8] Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[9][10][11][12] These advanced methods often offer advantages such as reduced extraction time, lower solvent consumption, and higher yields.[9][13][14]

Q3: How do I choose the best solvent for this compound extraction?

A3: The choice of solvent is critical for achieving high extraction yields. This compound is a phenolic compound, and polar solvents are generally effective. Ethanol and methanol, often in aqueous solutions (e.g., 80% methanol), are widely used.[1][15] The selection should also consider the subsequent purification steps and the intended application of the extract. For SFE, supercritical CO2 is the primary solvent, often modified with a polar co-solvent like ethanol or methanol to enhance the extraction of moderately polar compounds like matairesinol.[11][16]

Q4: Can enzymatic hydrolysis improve the extraction yield?

A4: Yes, in many plant materials, lignans like matairesinol exist as glycosides (bound to sugar molecules). Enzymatic hydrolysis, often using β-glucuronidase/sulfatase, can be employed to cleave these sugar moieties, releasing the aglycone form of matairesinol and potentially increasing the overall yield of the extracted compound.[17][18][19] This step is typically performed after the initial extraction and before purification.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Extraction Yield | 1. Inefficient cell wall disruption: Plant matrix is not sufficiently broken down to release the target compound. 2. Inappropriate solvent selection: The solvent may have low affinity for this compound. 3. Suboptimal extraction parameters: Time, temperature, or solid-to-liquid ratio may not be ideal. 4. Degradation of the compound: High temperatures or prolonged extraction times can lead to the degradation of thermolabile compounds.[13][20] | 1. Improve sample preparation: Ensure the plant material is finely ground to increase the surface area for extraction. 2. Solvent optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures).[21] 3. Parameter optimization: Systematically optimize extraction time, temperature, and solid-to-liquid ratio. For UAE, optimize ultrasonic power and frequency.[7][22] For MAE, optimize microwave power.[13] 4. Use milder conditions: Employ lower temperatures and shorter extraction times, especially with advanced techniques like UAE and MAE.[7][9] |

| Co-extraction of Impurities | 1. Non-selective solvent: The chosen solvent may be extracting a wide range of compounds along with matairesinol. 2. Presence of lipophilic compounds: Fats, waxes, and oils can be co-extracted, complicating purification.[8] | 1. Employ sequential extraction: Start with a non-polar solvent (e.g., hexane) to remove lipophilic impurities before extracting with a more polar solvent for matairesinol.[8] 2. Optimize SFE parameters: Supercritical fluid extraction with CO2 is highly selective. Fine-tuning the pressure and temperature can help in selectively extracting matairesinol. 3. Liquid-liquid partitioning: After the initial extraction, perform liquid-liquid partitioning (e.g., with ethyl acetate and water) to separate compounds based on their polarity.[1][15] |

| Inconsistent Results | 1. Variability in plant material: The concentration of this compound can differ between batches of plant material. 2. Inconsistent experimental conditions: Minor variations in temperature, time, or solvent concentration can affect the outcome. | 1. Standardize plant material: Use plant material from the same source and harvest time, if possible. 2. Maintain strict control over experimental parameters: Ensure all parameters are precisely controlled and monitored throughout the extraction process. |

| Difficulty in Post-Extraction Processing | 1. Solvent removal issues: High-boiling-point solvents can be difficult to remove completely. 2. Complex extract matrix: The presence of numerous co-extracted compounds can interfere with purification. | 1. Use a rotary evaporator: This is a standard and efficient method for solvent removal under reduced pressure. 2. Employ chromatographic techniques: Utilize techniques like silica gel column chromatography or preparative HPLC for the purification of this compound from the crude extract.[8][15] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for the UAE of this compound, which can be optimized for specific plant materials.

-

Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

-

Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

-

Place the vessel in an ultrasonic bath or use an ultrasonic probe.

-

Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).[12]

-

Conduct the extraction for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).[7]

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper to separate the extract from the solid residue.

-

Wash the residue with a small amount of the fresh solvent to ensure maximum recovery.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 45°C) to obtain the crude extract.

-

-

Purification (Optional but Recommended):

-

The crude extract can be further purified using techniques like liquid-liquid partitioning followed by column chromatography.[15]

-

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol outlines a general procedure for MAE, which is known for its high efficiency and short extraction times.[9]

-

Sample Preparation: As described in the UAE protocol.

-

Extraction:

-

Place the powdered plant material (e.g., 5 g) in a microwave-safe extraction vessel.

-

Add the extraction solvent (e.g., 70% methanol) at a predetermined solid-to-liquid ratio (e.g., 1:25 w/v).

-

Seal the vessel and place it in the microwave extractor.

-

Set the microwave power (e.g., 400 W) and extraction time (e.g., 5 minutes).[13] The temperature can also be controlled in modern microwave extraction systems.

-

-

Filtration and Concentration: As described in the UAE protocol.

-

Purification: As described in the UAE protocol.

Data Presentation

Table 1: Comparison of Extraction Methods for Lignans and Phenolic Compounds

| Extraction Method | Plant Material | Target Compound(s) | Solvent | Key Parameters | Yield/Efficiency | Reference |

| Ultrasound-Assisted Extraction (UAE) | Melastoma sanguineum Fruit | Antioxidants | 43% Ethanol | 34 min, 60°C, 600 W | Higher than maceration and Soxhlet | [7] |

| Microwave-Assisted Extraction (MAE) | Syzygium nervosum Fruit | DMC (a flavonoid) | Not specified | 38 min, 350 W, 1:35 g/mL | 1409 ± 24 µg/g (higher than HRE and maceration) | [13] |

| Supercritical Fluid Extraction (SFE) | Rice Bran | γ-Oryzanol | Supercritical CO2 | 62°C, 500 bar | Higher selectivity and yield for γ-oryzanol than hexane extraction | [23] |

| Conventional Solvent Extraction | Forsythia suspensa Leaves | (-)-Matairesinol, (-)-Arctigenin | 80% Methanol | 48h soaking | Not quantified, but successful isolation | [1] |

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Decision Tree for Troubleshooting Low Extraction Yield

Caption: A decision tree for troubleshooting low extraction yields.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]

- 10. Frontiers | Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review [frontiersin.org]

- 11. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods [agris.fao.org]

- 19. researchgate.net [researchgate.net]

- 20. Optimization of Microwave-Assisted Extraction of Polyphenols from Crataegus monogyna L. | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Ultrasound-Assisted Extraction of Bioactive Compounds from Broccoli By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Troubleshooting the instability of (+)-Matairesinol in aqueous solutions.

Technical Support Center: (+)-Matairesinol

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting the instability of this compound in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound in aqueous solutions?

A1: this compound, a lignan containing phenolic hydroxyl groups and a lactone ring, is susceptible to degradation under several conditions in aqueous solutions. The primary factors include:

-

pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring. The phenolic hydroxyl groups are more susceptible to oxidation at alkaline pH.

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.

-

Light: Exposure to UV or even ambient light can induce photodegradation.

-

Oxygen: Dissolved oxygen in the aqueous solution can lead to oxidative degradation of the phenolic moieties.

-

Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure the stability of your this compound stock solutions, we recommend the following storage conditions:

-

Solvent: Prepare stock solutions in a non-aqueous, aprotic solvent such as DMSO or ethanol.

-

Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

-

Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

-

Inert Atmosphere: For maximum stability, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

-

Aliquoting: It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: How quickly should I use my aqueous solutions of this compound after preparation?

A3: Aqueous solutions of this compound are prone to degradation and should be prepared fresh for each experiment whenever possible. If immediate use is not feasible, the solution should be used within a few hours and kept on ice and protected from light. For longer experiments, the stability of this compound in the specific experimental medium should be validated.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in cell-based assays.

This could be due to the degradation of this compound in the cell culture medium.

Troubleshooting Steps:

-

Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before adding to the cells.

-

Minimize Light Exposure: Protect your plates and solutions from light throughout the experiment.

-

Assess Stability in Media: Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment.

-

Protocol:

-

Prepare a solution of this compound in your cell culture medium at the final experimental concentration.

-

Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

-

Immediately analyze the concentration of this compound in the aliquot using a validated analytical method such as HPLC-UV.

-

-

-

Consider a Positive Control: Use a more stable compound with a similar mechanism of action as a positive control to ensure the assay itself is performing as expected.

Issue 2: Appearance of unknown peaks in HPLC analysis of this compound solutions.

The presence of new peaks in your chromatogram is a strong indicator of degradation.

Troubleshooting Steps:

-

Review Solution Preparation and Storage: Ensure that your solution preparation and storage procedures adhere to the recommended guidelines (see FAQ A2).

-

Perform Forced Degradation Studies: To understand the potential degradation products, conduct forced degradation studies. This will help in identifying the unknown peaks.

-

Acidic/Basic Hydrolysis: Treat a solution of this compound with a mild acid (e.g., 0.1 M HCl) and a mild base (e.g., 0.1 M NaOH) at room temperature and elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat a solution with a dilute solution of hydrogen peroxide (e.g., 3% H2O2).

-

Photodegradation: Expose a solution to a UV lamp or direct sunlight.

-

Thermal Degradation: Heat a solution at a high temperature (e.g., 80°C).

-

-